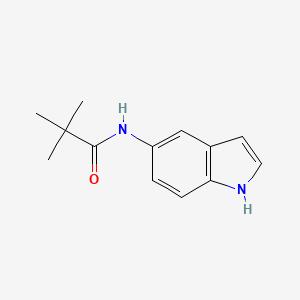

N-(1H-indol-5-yl)pivalamide

Descripción

N-(1H-Indol-5-yl)pivalamide is an indole derivative featuring a pivalamide (2,2-dimethylpropanamide) group attached to the 5-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their structural resemblance to endogenous neurotransmitters (e.g., serotonin) and their prevalence in bioactive molecules. The pivalamide moiety enhances metabolic stability by resisting hydrolysis, a property leveraged in drug design to improve pharmacokinetics .

Propiedades

Fórmula molecular |

C13H16N2O |

|---|---|

Peso molecular |

216.28 g/mol |

Nombre IUPAC |

N-(1H-indol-5-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3,(H,15,16) |

Clave InChI |

XDZZOMUTAODQJK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)NC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural Attributes :

- Indole Core : A bicyclic aromatic system with a pyrrole ring, enabling π-π stacking and hydrogen bonding.

Indole-Based Analogs

(a) N-(2-(1H-Indol-3-yl)ethyl)pivalamide

- Structure : Pivalamide linked via an ethyl group to the indole 3-position.

- Molecular weight: 259.32 g/mol .

- Activity : Indole-3-yl derivatives are often explored for neuropharmacological applications due to structural similarity to tryptamine derivatives.

(b) A6 (N-(4-Sulfamoylphenyl)-1H-indole-5-carboxamide)

- Structure : Indole-5-carboxamide with a sulfonamide group.

- Properties : Sulfonamide enhances hydrogen-bonding capacity, improving target affinity. Demonstrates antitumor activity in breast cancer models and synergizes with doxorubicin (DOX) .

- Key Difference : Replacing sulfonamide with pivalamide may reduce solubility but increase metabolic stability.

Pyridine-Based Pivalamides

Pyridine derivatives with pivalamide groups (–10 ) highlight the impact of heterocycle substitution:

Key Comparisons :

- Electronic Effects : Pyridine’s nitrogen vs. indole’s pyrrole ring alters electron density, affecting reactivity and binding.

- Substituent Diversity : Halogenated pyridine-pivalamides (e.g., iodine, chlorine) are tailored for cross-coupling reactions, whereas indole derivatives may prioritize bioactivity .

Other Amide Derivatives

- Benzamides (e.g., N-[2-(1H-Indol-3-yl)ethyl]-benzamide) : Smaller amide groups increase solubility but reduce steric protection, making them more prone to hydrolysis .

- Formamides (e.g., N-(3-Pyridinylmethyl)-1H-indole-5-methanamine) : Flexible linkers may enhance binding kinetics but reduce target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.